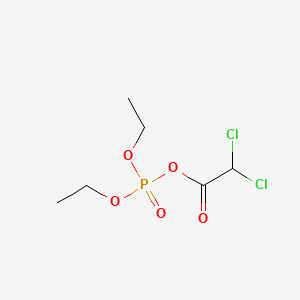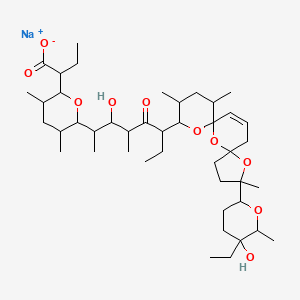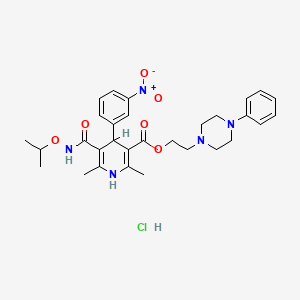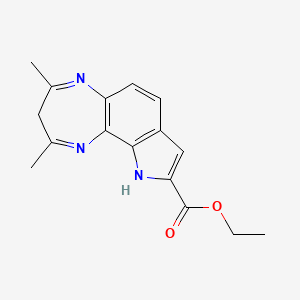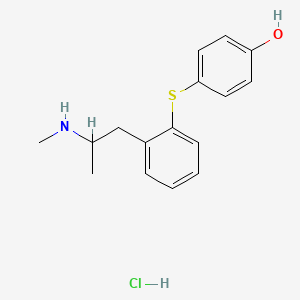
4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(2-(メチルアミノ)プロピル)フェニル)チオ)フェノール塩酸塩は、そのユニークな構造と潜在的な用途により、様々な科学分野で関心を集めている化学化合物です。この化合物は、フェノール基、メチルアミノ基、およびチオエーテル結合の存在によって特徴付けられ、研究および産業目的のための汎用性の高い分子となっています。
準備方法
合成経路および反応条件
4-((2-(2-(メチルアミノ)プロピル)フェニル)チオ)フェノール塩酸塩の合成は、通常、中間体の調製から始まる複数の手順を伴います。一般的な方法の1つは、2-(2-(メチルアミノ)プロピル)フェニル)チオ)フェノールと塩酸を反応させて塩酸塩を生成することです。反応条件には、通常、高い収率と純度を確保するために、制御された温度と触媒の使用が含まれます。
工業生産方法
工業環境では、この化合物の生産には、効率とスケーラビリティを最適化するために、大規模な化学反応器と連続フロープロセスが使用される場合があります。結晶化やクロマトグラフィーなどの高度な精製技術を使用することで、化合物を純粋な形で得ることが不可欠です。
化学反応の分析
反応の種類
4-((2-(2-(メチルアミノ)プロピル)フェニル)チオ)フェノール塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: フェノール基は酸化されてキノンを生成する可能性があります。
還元: チオエーテル結合は還元されてチオールを生成する可能性があります。
置換: メチルアミノ基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: 条件は、通常、反応を促進するために強塩基または強酸の使用が含まれます。
主要な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、フェノール基の酸化によってキノンが生成される場合があり、チオエーテル結合の還元によってチオールが生成される場合があります。
科学研究への応用
4-((2-(2-(メチルアミノ)プロピル)フェニル)チオ)フェノール塩酸塩は、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の構成要素として使用されます。
生物学: 生化学的経路における潜在的な役割について、および酵素活性を研究するためのプローブとして調査されています。
医学: そのユニークな化学的特性により、さまざまな疾患の治療における治療の可能性について探求されています。
産業: 特殊化学品の生産において、および医薬品の合成における中間体として使用されています。
科学的研究の応用
4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
4-((2-(2-(メチルアミノ)プロピル)フェニル)チオ)フェノール塩酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
フェノール、4-[2-(メチルアミノ)エチル]-: フェノールとメチルアミノの構造は似ていますが、チオエーテル結合はありません。
4-(2-(メチルアミノ)プロポキシ)フェノール塩酸塩: 構造は似ていますが、チオエーテル結合ではなくエーテル結合があります。
独自性
4-((2-(2-(メチルアミノ)プロピル)フェニル)チオ)フェノール塩酸塩は、チオエーテル結合により、独特の化学的および生物学的特性を備えています。この構造的特徴は、他の類似の化合物とは異なり、さまざまな用途における汎用性に貢献しています。
類似化合物との比較
Similar Compounds
Phenol, 4-[2-(methylamino)ethyl]-: Shares a similar phenol and methylamino structure but lacks the thioether linkage.
4-(2-(Methylamino)propoxy)phenol hydrochloride: Similar in structure but with an ether linkage instead of a thioether.
Uniqueness
4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
特性
CAS番号 |
128959-34-2 |
|---|---|
分子式 |
C16H20ClNOS |
分子量 |
309.9 g/mol |
IUPAC名 |
4-[2-[2-(methylamino)propyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-12(17-2)11-13-5-3-4-6-16(13)19-15-9-7-14(18)8-10-15;/h3-10,12,17-18H,11H2,1-2H3;1H |
InChIキー |
GLKXACZHDXZUGR-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





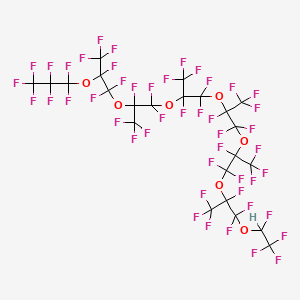
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
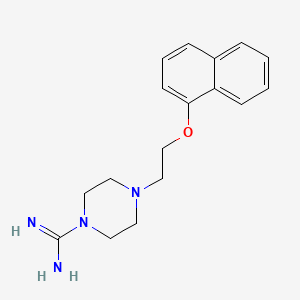
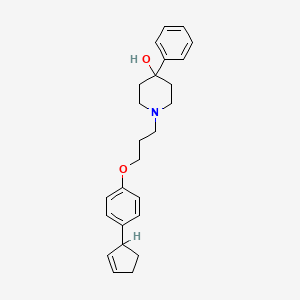
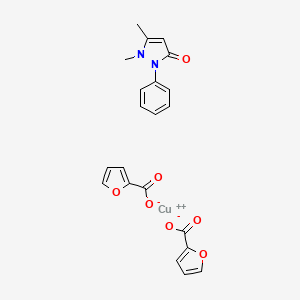
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
